molecular formula C23H22N4OS B3006453 2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226443-20-4

2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3006453
CAS No.: 1226443-20-4
M. Wt: 402.52
InChI Key: OQWMNAVKSAYPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H22N4OS and its molecular weight is 402.52. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Activity : A study demonstrated the synthesis of benzyl piperazine with pyrimidine derivatives, which showed promising antibacterial activity. This suggests potential applications of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Neurodegenerative Disease Research : Pyrimidine derivatives, including those similar to the compound , have been studied for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This is significant for Alzheimer's disease research, where such dual-action compounds can target multiple pathological routes (Mohamed et al., 2011).

  • Histamine H4 Receptor Ligands : Research on 2-aminopyrimidines has shown their potential as histamine H4 receptor (H4R) ligands. These compounds, including the one , may have therapeutic applications in inflammation and pain management, as H4R antagonists are promising in these areas (Altenbach et al., 2008).

  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives, closely related to the compound of interest, have shown potential as anticancer and anti-5-lipoxygenase agents, highlighting their possible use in cancer and inflammatory disease treatment (Rahmouni et al., 2016).

  • Drug-Likeness and Receptor Affinity : Studies on similar 2-aminopyrimidines have focused on their binding affinity to histamine receptors, and their drug-likeness properties. These findings are relevant for the development of new pharmaceutical compounds (Sadek et al., 2014).

  • Apoptosis Inducers in Cancer Therapy : Certain thieno[3,2-d]pyrimidines have been identified as potent apoptosis inducers, particularly effective in breast cancer cells. This highlights their potential application in cancer therapy (Kemnitzer et al., 2009).

  • Antitumor Activity : Some derivatives of thieno[3,2-d]pyrimidine have displayed potent antitumor activity, comparable to known chemotherapy agents, suggesting their application in cancer treatment (Hafez & El-Gazzar, 2017).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c28-22-21-20(19(16-29-21)18-9-5-2-6-10-18)24-23(25-22)27-13-11-26(12-14-27)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWMNAVKSAYPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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